molecular formula C6H7BrClN3 B1278249 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine CAS No. 57054-86-1

5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1278249
CAS No.: 57054-86-1
M. Wt: 236.5 g/mol
InChI Key: JAYGQJGPTKZUKQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring

Scientific Research Applications

5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine typically involves the halogenation of a pyrimidine precursorThe reaction conditions often require the use of bromine and chlorine reagents, along with catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as bromination, chlorination, and subsequent purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of halogen atoms and the N,N-dimethylamine group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-11(2)5-4(7)3-9-6(8)10-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYGQJGPTKZUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445090
Record name 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57054-86-1
Record name 5-Bromo-2-chloro-N,N-dimethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57054-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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